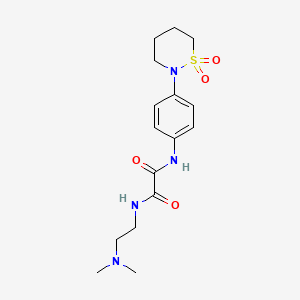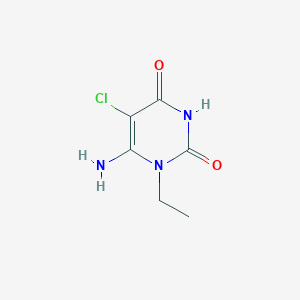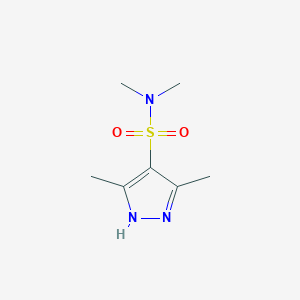
N1-(2-(dimethylamino)ethyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(2-(dimethylamino)ethyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide” is a chemical compound with the molecular formula C17H26N4O5S . It’s a derivative of thiazinane, a heterocyclic compound containing nitrogen and sulfur .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazinane ring, which is a six-membered ring containing nitrogen and sulfur. It also contains dimethylamino and phenyl groups . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its molecular weight, solubility, melting point, and boiling point. The molecular weight of this compound is approximately 398.477 Da . Other specific physical and chemical properties are not provided in the sources I found.Applications De Recherche Scientifique
Improved Synthesis and Reactivity
The study by Obydennov et al. (2013) highlights an improved synthesis method for derivatives related to the core structure of N1-(2-(dimethylamino)ethyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide. This research outlines the reactivity of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate, leading to the production of compounds with potential utility in various chemical reactions, demonstrating the versatility of the dimethylamino and oxalamide functional groups in organic synthesis (Obydennov, Röschenthaler, & Sosnovskikh, 2013).
Novel Insecticide Development
Flubendiamide, a compound featuring similar structural motifs, showcases the potential of incorporating the 1,1-dioxido-1,2-thiazinan-2-yl group for developing novel insecticides. This research by Tohnishi et al. (2005) demonstrates the compound's exceptional insecticidal activity against lepidopterous pests, underscoring the broader applications of such chemical structures in developing new, effective agricultural chemicals (Tohnishi et al., 2005).
Neurological Imaging and Diagnosis
A study by Shoghi-Jadid et al. (2002) utilized a derivative (FDDNP) to localize and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of Alzheimer's disease patients via positron emission tomography. This demonstrates the potential utility of derivatives of this compound in biomedical imaging and diagnosis (Shoghi-Jadid et al., 2002).
Solvatochromic Dyes and Molecular Probes
Research on solvatochromic dyes by Diwu et al. (1997) explores the creation of fluorescent probes incorporating dimethylamino groups, similar to the structural elements of this compound. These compounds have applications in developing sensitive molecular probes for studying biological events and processes, indicating the value of such structures in fluorescence-based sensors and diagnostics (Diwu et al., 1997).
Antimicrobial and Antitumor Activity
A synthesis study by Hassan et al. (2014) involved creating thiazol-4-one derivatives, showcasing the antimicrobial and antitumor potential of compounds related to this compound. This highlights the compound's relevance in the development of new therapeutic agents with significant biological activity (Hassan et al., 2014).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-19(2)11-9-17-15(21)16(22)18-13-5-7-14(8-6-13)20-10-3-4-12-25(20,23)24/h5-8H,3-4,9-12H2,1-2H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVJGBFDLUQBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,6-Dimethyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]morpholine](/img/structure/B2672371.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2672372.png)


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2672378.png)

![Tert-butyl 4-[(2-methylquinazolin-4-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2672381.png)
![Ethyl 5-(2-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2672382.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2672386.png)
![N-[2-(pentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2672387.png)
![2-[({6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}methoxy)methyl]oxirane](/img/structure/B2672389.png)
![3-(5-bromo-2-hydroxyphenyl)-5-butyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2672390.png)
![2-(4-ethoxyphenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2672391.png)
